Chinfloxacin

Description

Properties

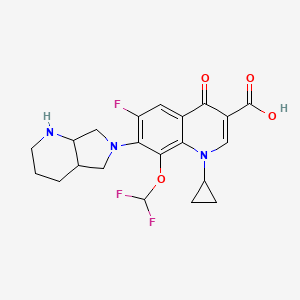

Molecular Formula |

C21H22F3N3O4 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H22F3N3O4/c22-14-6-12-16(27(11-3-4-11)8-13(18(12)28)20(29)30)19(31-21(23)24)17(14)26-7-10-2-1-5-25-15(10)9-26/h6,8,10-11,15,21,25H,1-5,7,9H2,(H,29,30) |

InChI Key |

KNLARSZRTBDTIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3OC(F)F)N(C=C(C4=O)C(=O)O)C5CC5)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chinfloxacin on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chinfloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with DNA gyrase. By forming a ternary complex with the enzyme and bacterial DNA, this compound stabilizes the cleavage intermediate, leading to double-strand DNA breaks, the cessation of DNA replication, and ultimately, cell death. This document consolidates available data on the activity of fluoroquinolones, outlines key experimental methodologies for studying their mechanism of action, and visualizes the involved pathways and molecular interactions. While specific quantitative data for this compound's binding affinity and inhibitory concentrations are not extensively available in public literature, this guide leverages data from structurally similar and well-studied fluoroquinolones to provide a comprehensive overview of its presumptive mechanism.

Introduction to this compound and its Targets

This compound is a synthetic fluoroquinolone antibiotic, a class of drugs renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary cellular targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2]

-

DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that arises during DNA replication and transcription.[3][4] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[2]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.[4] It is also a heterotetramer, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively.[2]

The preferential target for fluoroquinolones can vary depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is more sensitive.[5] this compound, like other advanced fluoroquinolones, is understood to effectively inhibit both enzymes.

The Core Mechanism of Action

The bactericidal activity of this compound stems from its ability to trap the DNA gyrase-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle. This results in the accumulation of double-strand DNA breaks, which are lethal to the bacterium.[1][6]

The process can be broken down into the following key stages:

-

Binding to the Gyrase-DNA Complex: this compound does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage and interacts with amino acid residues of the GyrA subunits within the "quinolone resistance-determining region" (QRDR).[7][8]

-

Formation of the Ternary Complex: The presence of this compound stabilizes the transient covalent bond between the active site tyrosine of the GyrA subunit and the 5'-phosphate of the cleaved DNA. This forms a stable ternary this compound-gyrase-DNA complex.[2]

-

Inhibition of DNA Re-ligation: By stabilizing this cleaved complex, this compound physically obstructs the re-ligation of the DNA strands, a critical step for the completion of the supercoiling reaction.[9]

-

Induction of Double-Strand Breaks and Cell Death: The stalled replication forks and the accumulation of these stable cleavage complexes are processed by the cell as double-strand DNA breaks. The overwhelming DNA damage triggers downstream events, including the SOS response, and ultimately leads to bacterial cell death.[1][10]

Mandatory Visualization: Mechanism of this compound Action on DNA Gyrase

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

Chinfloxacin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinfloxacin is a fourth-generation synthetic fluoroquinolone antibiotic.[1] Like other members of the fluoroquinolone class, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. This guide provides a detailed overview of the chemical structure and a plausible synthetic route for this compound, supported by quantitative data and experimental methodologies.

Chemical Structure

The chemical structure of this compound is characterized by a core quinolone ring system substituted with a cyclopropyl group at the N-1 position, a fluorine atom at C-6, an octahydropyrrolo[3,4-b]pyridine moiety at C-7, and a difluoromethoxy group at the C-8 position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid |

| CAS Number | 868208-92-8 |

| Molecular Formula | C₂₁H₂₂F₃N₃O₄ |

| SMILES | C1CC2CN(CC2NC1)c3c(cc4c(c3OC(F)F)n(cc(c4=O)C(=O)O)C5CC5)F |

Synthesis of this compound

A definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, based on the well-established synthesis of structurally similar fluoroquinolones, such as moxifloxacin, a plausible synthetic pathway can be proposed. The key steps would likely involve the synthesis of the quinolone core followed by the introduction of the C-7 substituent.

A potential synthetic route could start from a substituted quinolone carboxylic acid intermediate, which is then reacted with the octahydropyrrolo[3,4-b]pyridine side chain. The synthesis of this complex side chain is a critical part of the overall process.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the final step in the synthesis of this compound, based on analogous reactions for similar fluoroquinolones.

Reaction: Coupling of the Quinolone Core with the C-7 Side Chain

-

Materials:

-

1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (quinolone core)

-

(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (side chain)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

An appropriate solvent (e.g., dimethyl sulfoxide (DMSO), acetonitrile)

-

-

Procedure:

-

To a solution of the quinolone core in the chosen solvent, add the base and the (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.

-

The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a set period (e.g., 4-12 hours) and monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is isolated by precipitation upon addition of water or an anti-solvent.

-

The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol, acetone), and then dried under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Antibacterial Activity

This compound has demonstrated potent in vitro and in vivo activity against a wide range of bacterial pathogens.

Table 2: In Vitro Activity of this compound (MIC₅₀ and MIC₉₀ in µg/mL) [1][2][3]

| Organism | MIC₅₀ | MIC₉₀ |

| Staphylococcus aureus (MSSA) | 0.06 | 0.12 |

| Staphylococcus aureus (MRSA) | 1 | 4 |

| Streptococcus pneumoniae | 0.12 | 0.25 |

| Streptococcus pyogenes | 0.12 | 0.5 |

| Escherichia coli | 0.03 | 0.12 |

| Klebsiella pneumoniae | 0.12 | 0.5 |

| Haemophilus influenzae | ≤0.015 | 0.03 |

| Moraxella catarrhalis | 0.03 | 0.06 |

Table 3: In Vivo Efficacy of this compound in Murine Systemic Infection Models (ED₅₀ in mg/kg) [4]

| Organism | ED₅₀ |

| Staphylococcus aureus (MSSA) | 2.28 - 4.15 |

| Staphylococcus aureus (MRSA) | 14.75 |

| Streptococcus pneumoniae (PISP) | 6.20 |

| Streptococcus pneumoniae (PRSP) | 3.51 - 5.03 |

| Escherichia coli | 1.25 - 1.90 |

| Klebsiella pneumoniae | 2.92 - 8.28 |

Mechanism of Action

The antibacterial action of this compound, like other fluoroquinolones, is through the inhibition of two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

Caption: Mechanism of action of this compound.

In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. Inhibition of these enzymes leads to breaks in the bacterial chromosome, suppression of DNA replication and transcription, and ultimately, bacterial cell death.

Synthetic Workflow

The synthesis of this compound can be visualized as a multi-stage process, beginning with commercially available starting materials and proceeding through the formation of key intermediates to the final product.

Caption: General synthetic workflow for this compound.

References

- 1. In vitro antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. In vivo antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Activity of Chinfloxacin Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Chinfloxacin, a novel fluoroquinolone antibiotic. It includes detailed data on its efficacy against a wide range of clinical isolates, standardized experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a new synthetic fluoroquinolone demonstrating potent antibacterial activity.[1][2][3] Structurally similar to moxifloxacin, it has been evaluated against numerous clinical isolates to determine its spectrum of activity and bactericidal properties.[1][2][3] This document synthesizes the available in vitro data to serve as a resource for research and development professionals.

Mechanism of Action

As a member of the fluoroquinolone class, this compound's primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, transcription, repair, and recombination.[4] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5][6] By stabilizing the enzyme-DNA complex, this compound halts the replication process, leading to bacterial cell death.[4] This dual-targeting mechanism is crucial for its broad-spectrum activity and can reduce the likelihood of resistance development.[4]

In Vitro Antibacterial Activity Data

The in vitro activity of this compound has been extensively tested against a large number of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of this compound and Comparator Agents against Gram-Positive Aerobes

| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus | ||||

| Methicillin-susceptible (150) | This compound | 0.015–4 | 0.06 | 0.125 |

| Moxifloxacin | 0.015–8 | 0.06 | 0.125 | |

| Ciprofloxacin | 0.06–>128 | 0.25 | 2 | |

| Levofloxacin | 0.03–>128 | 0.125 | 4 | |

| Methicillin-resistant (150) | This compound | 0.03–>128 | 1 | 32 |

| Moxifloxacin | 0.03–>128 | 1 | 32 | |

| Ciprofloxacin | 0.125–>128 | 64 | >128 | |

| Levofloxacin | 0.06–>128 | 32 | >128 | |

| Streptococcus pneumoniae | ||||

| Penicillin-susceptible (50) | This compound | 0.03–0.25 | 0.125 | 0.125 |

| Moxifloxacin | 0.06–0.25 | 0.125 | 0.25 | |

| Ciprofloxacin | 0.5–2 | 1 | 2 | |

| Levofloxacin | 0.5–2 | 1 | 2 | |

| Penicillin-resistant (50) | This compound | 0.06–1 | 0.25 | 0.5 |

| Moxifloxacin | 0.06–1 | 0.25 | 0.5 | |

| Ciprofloxacin | 0.5–8 | 2 | 4 | |

| Levofloxacin | 0.5–8 | 2 | 4 | |

| Streptococcus pyogenes (100) | This compound | 0.125–>128 | 0.25 | 4 |

| Moxifloxacin | 0.06–>128 | 0.25 | 2 | |

| Ciprofloxacin | 0.25–>128 | 1 | 16 | |

| Levofloxacin | 0.25–>128 | 1 | 8 |

Data sourced from a study that tested 1,739 clinical isolates.[1][2]

Table 2: In Vitro Activity of this compound and Comparator Agents against Gram-Negative Aerobes

| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Escherichia coli (200) | This compound | 0.008–>128 | 0.06 | 32 |

| Moxifloxacin | 0.008–>128 | 0.03 | 16 | |

| Ciprofloxacin | ≤0.004–>128 | 0.015 | 32 | |

| Levofloxacin | 0.008–>128 | 0.03 | 32 | |

| Klebsiella pneumoniae (100) | This compound | 0.015–>128 | 0.125 | 16 |

| Moxifloxacin | 0.015–>128 | 0.06 | 8 | |

| Ciprofloxacin | ≤0.004–>128 | 0.03 | 16 | |

| Levofloxacin | 0.008–>128 | 0.06 | 16 | |

| Pseudomonas aeruginosa (100) | This compound | 0.125–>128 | 4 | 64 |

| Moxifloxacin | 0.125–>128 | 4 | 32 | |

| Ciprofloxacin | 0.03–>128 | 0.25 | 16 | |

| Levofloxacin | 0.06–>128 | 1 | 32 | |

| Haemophilus influenzae (100) | This compound | ≤0.004–0.25 | 0.015 | 0.03 |

| Moxifloxacin | ≤0.004–0.5 | 0.015 | 0.03 | |

| Ciprofloxacin | ≤0.004–0.125 | 0.008 | 0.015 | |

| Levofloxacin | ≤0.004–0.25 | 0.015 | 0.03 |

Data sourced from a study that tested 1,739 clinical isolates.[1][2]

Bactericidal Activity

This compound exhibits potent bactericidal activity. Studies determining the Minimum Bactericidal Concentration (MBC) show that for most isolates tested, the MBC/MIC ratio is between 1 and 2.[1][2]

Table 3: MBC/MIC Ratios for this compound against Selected Clinical Isolates

| Organism | No. of Isolates | MBC/MIC Ratio = 1 | MBC/MIC Ratio = 2 | MBC/MIC Ratio = 4 |

| S. aureus | 20 | 15.0% | 80.0% | 5.0% |

| S. pyogenes | 20 | 0% | 100.0% | 0% |

| S. pneumoniae | 10 | 80.0% | 20.0% | 0% |

Data derived from macrodilution method experiments.[1]

Time-kill curve analyses further confirm that this compound is a concentration-dependent bactericidal agent, typically effective at concentrations of 2 times the MIC or higher.[1][2][3]

Experimental Protocols

The following sections detail the methodologies used to obtain the in vitro antibacterial activity data for this compound, based on the recommendations of the Clinical and Laboratory Standards Institute (CLSI).[1][2]

The agar dilution method was utilized to determine the MIC of this compound against the clinical isolates.[1][2]

Protocol:

-

Preparation of Antibiotic Plates: Serial twofold dilutions of this compound and comparator agents are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: Bacterial isolates are grown overnight and then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

-

Inoculation: A multipoint inoculator is used to apply the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates. A growth control plate (without antibiotic) is also inoculated.

-

Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the isolate.

MBCs were determined using the macrodilution method for a subset of isolates.[1]

Protocol:

-

Broth Macrodilution: A standard broth macrodilution test is performed to first determine the MIC.

-

Subculturing: Following the MIC reading, a 0.01 mL aliquot is taken from all tubes showing no visible growth and is plated onto antibiotic-free agar plates.

-

Incubation: The plates are incubated at 35°C for 24 hours.

-

Result Interpretation: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Time-kill curve studies were conducted to assess the pharmacodynamics of this compound's bactericidal activity.[1][2]

Protocol:

-

Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in cation-adjusted Mueller-Hinton broth.

-

Exposure to Antibiotic: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.

-

Sampling: The tubes are incubated at 37°C. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed.

-

Viable Cell Count: The aliquots are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Conclusion

This compound demonstrates potent in vitro antibacterial activity against a broad range of Gram-positive and Gram-negative clinical isolates.[1][2] Its activity against Gram-positive organisms is comparable to or slightly better than moxifloxacin, while its activity against Gram-negative organisms is generally similar.[1][2][3] The bactericidal nature of this compound, as evidenced by low MBC/MIC ratios and concentration-dependent killing in time-kill studies, underscores its potential as an effective therapeutic agent for bacterial infections.[1][2] The standardized protocols outlined in this guide provide a framework for further comparative studies and drug development efforts.

References

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Safety of Chinfloxacin in Healthy Volunteers: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and safety profiles of Chinfloxacin, a novel tricyclic fluorinated quinolone, as observed in healthy volunteers. The data presented is compiled from a pivotal first-in-human randomized study, offering critical insights for researchers and professionals involved in drug development.

Executive Summary

This compound hydrochloride has demonstrated a favorable safety and pharmacokinetic profile in healthy Chinese volunteers, supporting its potential for once-daily dosing in clinical applications. The drug was well-tolerated in both single-ascending-dose and multiple-dose studies. Key findings indicate a half-life of 14 to 16 hours and a time to maximum plasma concentration of approximately 2 hours. While food has a minor effect on its absorption, this compound at a therapeutic dose of 400 mg did not significantly prolong the QT/QTc interval. This guide details the experimental protocols, presents quantitative data in structured tables, and visualizes the study workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated through single-dose, food-effect, and multiple-dose studies.

Single-Dose Pharmacokinetics

Following a single oral administration, this compound was readily absorbed, reaching its maximum plasma concentration (Cmax) in about 2 hours. The drug exhibited an elimination half-life of 14 to 16 hours. The exposure to this compound in human plasma was found to increase in an almost linear fashion with doses ranging from 300 mg to 600 mg.[1]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Dose | Cmax (mg/L) | Tmax (h) | AUC0-∞ (mg·h/L) | t1/2 (h) |

| 300 mg | 2.55 ± 0.58 | 2.13 ± 0.74 | 36.19 ± 6.93 | 14.80 ± 2.01 |

| 400 mg | 3.67 ± 0.73 | 1.60 ± 0.49 | 51.53 ± 10.31 | 15.93 ± 2.67 |

| 600 mg | 5.15 ± 1.09 | 2.06 ± 0.88 | 75.94 ± 15.20 | 15.34 ± 2.34 |

Data are expressed as means ± standard deviation.

Effect of Food on Pharmacokinetics

The administration of this compound with food had a slight impact on the rate and extent of its absorption. In the fed state, the time to reach Cmax (Tmax) was delayed, and both Cmax and the area under the concentration-time curve (AUC) were marginally reduced.[1][2]

Table 2: Pharmacokinetic Parameters of this compound (400 mg) in Fasted and Fed States

| State | Cmax (mg/L) | Tmax (h) | AUC0-∞ (mg·h/L) |

| Fasted | 3.67 ± 0.73 | 1.60 | 51.53 ± 10.31 |

| Fed | 3.17 ± 0.54 | 2.59 | 46.92 ± 8.76 |

Data are expressed as means ± standard deviation, except for Tmax which is the median.

Multiple-Dose Pharmacokinetics

In a multiple-dose regimen of 400 mg once daily for 10 days, this compound reached a steady state within 7 days.[1] The accumulation index suggests that over 50% of the drug could accumulate in the body with repeated dosing.[1]

Table 3: Multiple-Dose Pharmacokinetic Parameters of this compound (400 mg)

| Day | Cmax (mg/L) | AUC0-24 (mg·h/L) |

| Day 1 | 3.67 ± 0.73 | 22.98 ± 4.59 |

| Day 10 | 4.69 ± 0.95 | 51.53 ± 10.31 |

Data are expressed as means ± standard deviation.

Safety and Tolerability

This compound was generally well-tolerated in healthy volunteers at doses ranging from 50 mg to 800 mg.[1] No serious or severe adverse events were reported.[1]

Adverse Events

The observed adverse events (AEs) were all mild and resolved without treatment.[1][2] These included dizziness, nausea, weakness, photosensitive dermatitis, and increased frequency of defecation.[1][2] In the single-ascending-dose study, mild dizziness was reported in one subject at the 600 mg dose, and mild nausea in two subjects at the 800 mg dose.[1] In the multiple-dose study, two subjects experienced mild photosensitive dermatitis after sun exposure.[1]

Table 4: Summary of Drug-Related Adverse Events

| Study Phase | Dose | Adverse Event | Incidence | Severity |

| Single Ascending Dose | 600 mg | Dizziness | 1/8 (12.5%) | Mild |

| 800 mg | Nausea | 2/8 (25%) | Mild | |

| Multiple Dose | 400 mg | Photosensitive Dermatitis | 2/12 (16.7%) | Mild |

Effect on QT/QTc Interval

A thorough QT/QTc study was conducted to assess the effect of this compound on cardiac repolarization. At a therapeutic dose of 400 mg, this compound had no effect on the prolongation of QT/QTc intervals.[1][2] A supratherapeutic dose of 600 mg showed a mild prolongation effect, but this was less pronounced than that of the positive control, 400 mg moxifloxacin.[1][2]

Experimental Protocols

Study Design

The clinical investigation was a randomized study divided into five parts conducted in healthy Chinese subjects.[1][2]

-

Part A: Single-Ascending-Dose (SAD) Study: To assess the safety and tolerability of this compound.

-

Part B: Single-Dose Pharmacokinetic Study: To determine the pharmacokinetic profile after a single oral dose.

-

Part C: Food-Effect Study: To evaluate the impact of food on the pharmacokinetics of this compound.

-

Part D: Multiple-Dose Pharmacokinetic Study: To assess the pharmacokinetics after repeated daily doses.

-

Part E: Thorough QT/QTc Study: A randomized, placebo- and positive-controlled, single-dose, crossover study to evaluate the effect on the QT interval.[1][2]

Sample Analysis

The concentration of this compound in human plasma and urine samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Visualizations

Experimental Workflows

Caption: Single-Ascending-Dose Study Workflow.

Caption: Multiple-Dose Study Workflow.

Caption: Thorough QT/QTc Study Workflow.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A Randomized Study of the Single-Dose Safety, Pharmacokinetics, and Food Effect of this compound and Its Effect on Thorough QT/QTc Interval in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Randomized Study of the Single-Dose Safety, Pharmacokinetics, and Food Effect of this compound and Its Effect on Thorough QT/QTc Interval in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Chinfloxacin's Potency Against Gram-Positive Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Chinfloxacin, a novel fluoroquinolone antibiotic, against a range of clinically relevant Gram-positive bacteria. The data presented is compiled from peer-reviewed research and is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as an antibacterial agent. This document details the minimum inhibitory concentrations (MICs) against various species, outlines the experimental methodologies for these determinations, and illustrates the underlying mechanism of action.

In Vitro Susceptibility of Gram-Positive Bacteria to this compound

This compound has demonstrated potent in vitro activity against a spectrum of Gram-positive pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, have been determined for a large number of clinical isolates. The results are summarized in the tables below. The studies indicate that this compound's activity is comparable to or greater than that of other fluoroquinolones, such as moxifloxacin, ciprofloxacin, and levofloxacin, against many Gram-positive isolates.[1][2][3][4]

Table 1: MIC of this compound against Staphylococcus Species

| Bacterial Species | Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | This compound | 61 | 0.015–>128 | 0.03 | 2 |

| Moxifloxacin | 61 | 0.015–>128 | 0.03 | 2 | |

| Ciprofloxacin | 61 | 0.125–>128 | 0.5 | 32 | |

| Levofloxacin | 61 | 0.06–>128 | 0.25 | 16 | |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | This compound | 48 | 0.03–>128 | 4 | 8 |

| Moxifloxacin | 48 | 0.03–>128 | 4 | 8 | |

| Ciprofloxacin | 48 | 0.25–>128 | 64 | >128 | |

| Levofloxacin | 48 | 0.125–>128 | 32 | 64 | |

| Staphylococcus epidermidis (Methicillin-Susceptible - MSSE) | This compound | 12 | 0.03–0.25 | 0.06 | 0.125 |

| Moxifloxacin | 12 | 0.03–0.5 | 0.06 | 0.25 | |

| Ciprofloxacin | 12 | 0.25–2 | 0.5 | 1 | |

| Levofloxacin | 12 | 0.25–2 | 0.25 | 1 | |

| Staphylococcus epidermidis (Methicillin-Resistant - MRSE) | This compound | 112 | 0.03–>128 | 2 | 16 |

| Moxifloxacin | 112 | 0.03–>128 | 2 | 16 | |

| Ciprofloxacin | 112 | 0.25–>128 | 32 | >128 | |

| Levofloxacin | 112 | 0.125–>128 | 16 | 64 |

Data sourced from Li et al. (2012).[1][2][3][4]

Table 2: MIC of this compound against Streptococcus Species

| Bacterial Species | Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae (Penicillin-Susceptible - PSSP) | This compound | 33 | 0.03–0.25 | 0.125 | 0.25 |

| Moxifloxacin | 33 | 0.06–0.5 | 0.125 | 0.5 | |

| Ciprofloxacin | 33 | 0.5–4 | 1 | 2 | |

| Levofloxacin | 33 | 0.25–4 | 1 | 2 | |

| Streptococcus pneumoniae (Penicillin-Intermediate - PISP) | This compound | 27 | 0.06–0.25 | 0.125 | 0.125 |

| Moxifloxacin | 27 | 0.06–0.5 | 0.125 | 0.25 | |

| Ciprofloxacin | 27 | 0.5–8 | 1 | 4 | |

| Levofloxacin | 27 | 0.5–4 | 1 | 2 | |

| Streptococcus pneumoniae (Penicillin-Resistant - PRSP) | This compound | 31 | 0.06–1 | 0.25 | 0.5 |

| Moxifloxacin | 31 | 0.06–1 | 0.25 | 0.5 | |

| Ciprofloxacin | 31 | 1–16 | 2 | 8 | |

| Levofloxacin | 31 | 1–8 | 1 | 4 | |

| Streptococcus pyogenes | This compound | 57 | 0.125–>128 | 0.25 | 4 |

| Moxifloxacin | 57 | 0.06–>128 | 0.25 | 2 | |

| Ciprofloxacin | 57 | 0.25–>128 | 1 | 32 | |

| Levofloxacin | 57 | 0.25–>128 | 0.5 | 16 |

Data sourced from Li et al. (2012).[1][2][3][4]

Table 3: MIC of this compound against Enterococcus Species

| Bacterial Species | Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterococcus faecalis | This compound | 41 | 0.125–>128 | 1 | 64 |

| Moxifloxacin | 41 | 0.125–>128 | 1 | 32 | |

| Ciprofloxacin | 41 | 0.25–>128 | 4 | >128 | |

| Levofloxacin | 41 | 0.5–>128 | 2 | >128 |

Data sourced from Li et al. (2012).[1][2][3][4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing an antibiotic's efficacy. The data presented in this guide were obtained using the agar dilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for MIC Determination

The agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which a standardized bacterial inoculum is applied.

1. Preparation of Antimicrobial Stock Solutions:

-

A stock solution of this compound is prepared by dissolving the pure powder in a suitable solvent, as specified by CLSI guidelines.

-

Serial twofold dilutions of the stock solution are then made to create a range of concentrations to be tested.

2. Preparation of Agar Plates:

-

Molten Mueller-Hinton agar is prepared and cooled to 45-50°C.

-

The prepared antimicrobial dilutions are added to the molten agar to achieve the final desired concentrations.

-

The agar is then poured into sterile petri dishes and allowed to solidify.

-

A control plate containing no antibiotic is also prepared.

3. Inoculum Preparation:

-

Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

-

Several colonies are then suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

4. Inoculation of Plates:

-

The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates using a multipoint inoculator. Each spot delivers a precise volume of the inoculum.

5. Incubation:

-

The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.

6. Interpretation of Results:

-

Following incubation, the plates are examined for bacterial growth.

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action of this compound

As a member of the fluoroquinolone class of antibiotics, this compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination.

In Gram-positive bacteria, the primary target for fluoroquinolones is topoisomerase IV. This enzyme is responsible for decatenating (unlinking) the newly replicated circular chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV prevents this segregation, leading to a disruption of cell division and ultimately, cell death. DNA gyrase, which introduces negative supercoils into the DNA and is the primary target in Gram-negative bacteria, is a secondary target in Gram-positive organisms. By inhibiting both enzymes, this compound effectively halts bacterial DNA synthesis and replication.

References

Chinfloxacin's Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro and in vivo activity of Chinfloxacin, a novel fluoroquinolone antibiotic, against methicillin-resistant Staphylococcus aureus (MRSA). The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms of action and resistance.

In Vitro Activity of this compound Against MRSA

This compound has demonstrated potent in vitro activity against a wide range of clinical isolates, including MRSA. Its efficacy is comparable to or greater than other fluoroquinolones.

Minimum Inhibitory Concentrations (MICs)

A study evaluating the in vitro activity of this compound against 48 MRSA isolates, including 44 ciprofloxacin-resistant strains, revealed significant potency. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are summarized below. For comparison, data for moxifloxacin, ciprofloxacin, and levofloxacin are also included.

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| This compound | 4 | 8 | 4–8 |

| Moxifloxacin | 4 | 8 | 2–8 |

| Ciprofloxacin | >128 | >128 | 64–>128 |

| Levofloxacin | 64 | 128 | 32–128 |

| Data sourced from a study on the in vitro activity of this compound against 48 MRSA isolates[1]. |

These data indicate that this compound and moxifloxacin have similar and significantly higher activity against MRSA compared to ciprofloxacin and levofloxacin[1]. The MIC distributions for this compound against MRSA were primarily in the 4–8 µg/mL range[1].

Bactericidal Activity

Time-kill curve analyses have shown that this compound exhibits concentration-dependent bactericidal activity against S. aureus[2][3]. This means that higher concentrations of the drug lead to a more rapid reduction in the number of viable bacteria. The bactericidal effect is typically observed at concentrations of 2 times the MIC or higher[3].

In Vivo Efficacy of this compound

In a murine systemic infection model (peritonitis), this compound demonstrated potent activity against an MRSA strain with a 50% effective dose (ED50) of 14.75 mg/kg[4][5]. The therapeutic efficacy of this compound in this model was found to be significantly higher than that of levofloxacin against Gram-positive isolates, including MRSA[4][5].

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the activity of this compound against MRSA.

Determination of Minimum Inhibitory Concentration (MIC)

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

Workflow for MIC Determination by Agar Dilution

Caption: Workflow for MIC determination using the agar dilution method.

Detailed Steps:

-

Preparation of Antibiotic Plates: Serial two-fold dilutions of this compound are prepared in a suitable solvent and then incorporated into molten Mueller-Hinton agar. The agar is then poured into sterile petri dishes and allowed to solidify.

-

Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

-

Inoculation: The surface of the agar plates is inoculated with the prepared MRSA suspension.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the MRSA isolate.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Workflow for Time-Kill Assay

Caption: Workflow for performing a time-kill assay.

Detailed Steps:

-

Preparation: Tubes containing cation-adjusted Mueller-Hinton broth with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC) are prepared. A control tube without the antibiotic is also included.

-

Inoculation: The tubes are inoculated with a standardized suspension of the MRSA isolate to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation and Sampling: The tubes are incubated at 37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Viable Cell Count: The withdrawn samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as the logarithm of CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Resistance

The primary mechanism of action of fluoroquinolones, including this compound, is the inhibition of bacterial DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE). These enzymes are essential for DNA replication, recombination, and repair.

Resistance to fluoroquinolones in S. aureus primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These mutations alter the target enzymes, reducing their affinity for the antibiotic. Additionally, overexpression of efflux pumps, such as NorA, can contribute to resistance by actively transporting the drug out of the bacterial cell.

Signaling Pathway of Fluoroquinolone Action and Resistance in MRSA

Caption: Mechanism of this compound action and resistance in MRSA.

This diagram illustrates that this compound inhibits DNA gyrase and topoisomerase IV, thereby blocking DNA replication. Resistance can occur through mutations in the genes encoding these enzymes or through the action of efflux pumps that reduce the intracellular concentration of the drug.

Conclusion

This compound demonstrates potent in vitro and in vivo activity against methicillin-resistant Staphylococcus aureus, including strains resistant to older fluoroquinolones. Its concentration-dependent bactericidal action and efficacy in animal models suggest its potential as a valuable therapeutic agent for the treatment of MRSA infections. Further clinical investigation is warranted to fully elucidate its role in managing these challenging infections.

References

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In vivo antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Chinfloxacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinfloxacin is a novel non-fluorinated quinolone antibiotic with potent broad-spectrum activity against a wide range of Gram-positive and Gram-negative pathogens.[1] Notably, it has demonstrated efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin- and quinolone-resistant Streptococcus pneumoniae.[1] This technical guide provides a comprehensive summary of the early-phase clinical trial results for this compound, focusing on its pharmacokinetic profile, safety and tolerability, and preliminary efficacy data. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational clinical data for this promising new antimicrobial agent.

Pharmacokinetics

A double-blind, ascending-single-dose Phase 1 study was conducted in 56 healthy subjects to evaluate the pharmacokinetics of this compound.[1] Participants were randomly assigned to one of seven dose cohorts, receiving single oral doses of 25, 50, 125, 250, 500, 1,000, or 1,500 mg, or a placebo.[1] The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [1][2] |

| Elimination Half-Life (t1/2) | 9 to 16 hours | [1] |

| Oral Clearance | Approximately 0.22 L/h/kg | [1] |

| Plasma Protein Binding | Approximately 16% | [1] |

| Renal Excretion (unchanged drug) | 60% - 75% over 24-72 hours | [2][3] |

This compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 to 2 hours.[1][2] It exhibits a relatively long elimination half-life of 9 to 16 hours, which is supportive of a once-daily dosing regimen.[1][4] The plasma concentrations of this compound increased with the dose.[1]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a variety of clinically relevant pathogens. The minimum inhibitory concentrations (MICs) for 90% of organisms (MIC90) are presented below.

| Organism | MIC90 (μg/mL) | Reference |

| Streptococcus pneumoniae | ||

| - Penicillin-susceptible | ≤0.06 | [3] |

| - Penicillin-resistant | ≤0.06 | [3] |

| - Quinolone-resistant | 0.5 | [3] |

| Staphylococcus aureus | ||

| - Methicillin-susceptible (MSSA) | ≤0.5 | [1] |

| - Methicillin-resistant (MRSA) | ≤0.5 | [1] |

| Haemophilus influenzae | ≤0.015 | [5] |

| Moraxella catarrhalis | ≤0.015 | [5] |

| Helicobacter pylori | 0.25 | [3] |

At a 500 mg dose, the free area under the plasma concentration-time curve (AUC) to MIC90 ratio and the free maximum plasma concentration to MIC90 ratio were significantly greater than 227 and 24, respectively, for both drug-sensitive and drug-resistant S. pneumoniae and S. aureus.[1]

Safety and Tolerability

In the Phase 1 dose-escalation study, this compound was well-tolerated up to the maximum dose of 1,500 mg.[1] No severe or serious adverse events were reported.[1] The most frequently observed adverse events were mild and included contact dermatitis, pruritus, and erythema.[1] There were no clinically significant abnormalities noted in electrocardiograms, vital signs, or laboratory tests.[1] In subsequent Phase 2 and 3 studies for community-acquired pneumonia, the most common adverse events associated with oral administration were related to the gastrointestinal and nervous systems, with an incidence similar to that of levofloxacin.[2]

Experimental Protocols

Phase 1 Ascending-Dose Study

-

Study Design: A double-blind, placebo-controlled, ascending-single-dose study.

-

Participants: 56 healthy male and female subjects.

-

Dosing: Subjects were randomized to one of seven cohorts, receiving single oral doses of 25, 50, 125, 250, 500, 1,000, or 1,500 mg of this compound or a placebo.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.

-

Safety Monitoring: Included continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis). Adverse events were recorded throughout the study.

Mechanism of Action

This compound, like other quinolone antibiotics, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[6] This is achieved through the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV.[7] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in bacterial cell death.[6]

Caption: Mechanism of action of this compound.

Early-Phase Clinical Trial Workflow

The development of this compound followed a standard early-phase clinical trial workflow, beginning with preclinical studies and progressing through Phase 1 trials to establish safety and pharmacokinetics in healthy volunteers.

Caption: Typical early-phase clinical trial workflow.

Conclusion

The early-phase clinical trial data for this compound demonstrate a favorable pharmacokinetic profile, good safety and tolerability in healthy volunteers, and potent in vitro activity against a broad spectrum of clinically important bacteria, including resistant strains. These promising results support the continued clinical development of this compound for the treatment of various infectious diseases. Further studies in patient populations are warranted to establish its clinical efficacy and safety in treating specific infections.

References

- 1. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 5. Avens Publishing Group - A Mini Review on the Study of New Broad-Spectrum Antimicrobial Fluoroquinolone JNJ-Q2 [avensonline.org]

- 6. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 7. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Chinfloxacin on hERG Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinfloxacin, a fluoroquinolone antibiotic, has been demonstrated to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel. This inhibition, which is a known class effect for some fluoroquinolones, can lead to delayed cardiac repolarization and an increased risk of QT interval prolongation, a precursor to potentially fatal cardiac arrhythmias. This technical guide provides an in-depth analysis of the effects of this compound on hERG potassium channels, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying mechanisms and workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the cardiac safety profile of this compound.

Introduction

The hERG (KCNH2) potassium channel is a critical component of the cardiac action potential, responsible for the rapid delayed rectifier potassium current (IKr) that contributes to the repolarization of the ventricular myocardium.[1] Inhibition of the hERG channel can prolong the action potential duration, which manifests on the electrocardiogram (ECG) as a prolongation of the QT interval.[2] This drug-induced QT prolongation is a significant concern in drug development as it is associated with an increased risk of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3][4]

Fluoroquinolone antibiotics have been associated with varying degrees of hERG channel inhibition and QT prolongation.[3][5] While some, like sparfloxacin, are potent inhibitors, others, such as ciprofloxacin, exhibit this effect at much higher concentrations.[5][6] Understanding the specific interaction of each fluoroquinolone with the hERG channel is therefore crucial for assessing its cardiotoxicity risk.

This guide focuses on the effects of this compound, summarizing the available electrophysiological data and providing detailed experimental context to aid in the interpretation of these findings.

Quantitative Data Summary

The inhibitory effect of this compound on the hERG potassium channel has been quantified through electrophysiological studies. The key data are summarized in the tables below.

Table 1: Inhibitory Potency of this compound on hERG Channels [7]

| Compound | IC50 (µmol/L) | Cell Line | Technique |

| This compound (CFX) | 162.1 ± 14.2 | HEK293 | Whole-cell patch clamp |

| Moxifloxacin (MOX) | ~81 (two-fold lower than CFX) | HEK293 | Whole-cell patch clamp |

Table 2: Clinical Electrophysiological Effects of this compound [8]

| Dose | Maximum Placebo-Corrected, Baseline-Adjusted Mean QTcF (ΔΔQTcF) | Time of Maximum Effect |

| 400 mg | 9.12 ms | 1 hour post-dosing |

| 600 mg | 11.99 ms | 1 hour post-dosing |

Note: A ΔΔQTcF value exceeding 10 ms is generally considered a threshold of potential clinical concern.

Mechanism of Action

This compound inhibits the hERG potassium channel in a concentration- and time-dependent manner.[7] The available evidence suggests that this compound primarily blocks the channel in its open state .[7] This mode of action is common for many hERG-blocking drugs. Furthermore, the inhibitory effect of this compound on hERG is reported to be enhanced when the extracellular potassium concentration is altered.[7] However, studies have indicated that this compound does not have significant effects on the overall channel kinetics.[7]

Caption: Proposed mechanism of this compound interaction with the hERG potassium channel.

Experimental Protocols

The following sections describe the detailed methodologies typically employed in studying the effects of compounds like this compound on hERG potassium channels. While the full detailed protocol from the primary this compound study is not available in English, this represents a standard and comprehensive approach based on numerous published studies.[7][8][9][10]

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.[10]

-

hERG Expression: HEK293 cells are transiently or stably transfected with a plasmid containing the cDNA for the human hERG channel. Often, a green fluorescent protein (GFP) tag is co-expressed to allow for easy identification of successfully transfected cells.[7]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.

Caption: Workflow for preparing hERG-expressing HEK293 cells for electrophysiological recording.

Electrophysiology: Whole-Cell Patch Clamp

-

Technique: The whole-cell patch-clamp technique is the gold standard for studying ion channel pharmacology as it allows for the precise control of the membrane potential and the recording of ionic currents through the cell membrane.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, Mg-ATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

-

-

Recording: Successfully transfected (GFP-positive) cells are identified for recording. A glass micropipette with a tip resistance of 2-5 MΩ is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

Voltage Clamp Protocol and Data Analysis

To assess the effect of this compound on hERG channels, a specific voltage clamp protocol is applied to the cell.

-

Voltage Protocol: A typical protocol to elicit hERG currents involves:

-

A holding potential of -80 mV.

-

A depolarizing step to a positive potential (e.g., +20 mV) for a duration sufficient to activate the channels (e.g., 1-2 seconds).

-

A repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic large tail current as channels recover from inactivation and deactivate.

-

-

Data Acquisition: Currents are recorded before and after the application of various concentrations of this compound. The drug is perfused into the bath solution surrounding the cell.

-

Data Analysis: The peak amplitude of the hERG tail current is measured. The percentage of inhibition for each concentration is calculated relative to the control (pre-drug) current. The concentration-response data are then fitted to the Hill equation to determine the IC50 value.

Caption: Experimental workflow for assessing the effect of this compound on hERG currents.

Discussion and Conclusion

The available data indicate that this compound is an inhibitor of the hERG potassium channel, with an IC50 value of 162.1 µM.[7] This potency is approximately two-fold lower than that of Moxifloxacin, a fluoroquinolone known for its QT-prolonging effects.[7] The clinical relevance of this in vitro finding is supported by a thorough QT study in healthy volunteers, which demonstrated a mild prolongation of the QTc interval at a supratherapeutic dose of 600 mg, although a therapeutic dose of 400 mg did not produce a clinically significant effect.[8]

The mechanism of inhibition appears to be through the binding of this compound to the open state of the hERG channel, a common mechanism for many QT-prolonging drugs. The lack of significant effects on channel kinetics suggests that the primary action is a direct block of the ion conduction pathway rather than an alteration of the channel's gating properties.[7]

For drug development professionals, these findings place this compound in a category of fluoroquinolones with a potential, albeit relatively low, risk of cardiotoxicity. The IC50 value, while higher than that of more potent hERG inhibitors, warrants consideration, particularly in patient populations with pre-existing cardiovascular conditions or those taking other QT-prolonging medications. Further investigation into the voltage-dependence of the block and the specific binding site on the hERG channel could provide a more refined understanding of its cardiac safety profile.

References

- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 2. sophion.com [sophion.com]

- 3. researchgate.net [researchgate.net]

- 4. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 5. Sinusoidal voltage protocols for rapid characterisation of ion channel kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 8. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Modulation of hERG potassium currents in HEK-293 cells by protein kinase C. Evidence for direct phosphorylation of pore forming subunits - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Determining Chinfloxacin Susceptibility in Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinfloxacin is a novel synthetic fluoroquinolone antibiotic with a chemical structure similar to that of moxifloxacin.[1] Like other fluoroquinolones, it exhibits broad-spectrum antibacterial activity by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and cell division.[2][3][4] Early studies have demonstrated its potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant species such as Streptococcus pneumoniae, Haemophilus influenzae, methicillin-resistant Staphylococcus aureus (MRSA), and penicillin-resistant S. pneumoniae (PRSP).[5] The therapeutic efficacy of this compound has been shown to be comparable to moxifloxacin and superior to levofloxacin in certain infection models.[5]

This document provides detailed protocols for determining the susceptibility of bacterial strains to this compound using standard laboratory methods, including broth microdilution, agar dilution, and disk diffusion. As this compound is a novel compound, standardized clinical breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not yet established. Therefore, this guide also provides a framework for establishing in-house quality control ranges and interpreting minimum inhibitory concentration (MIC) data.

Mechanism of Action

This compound targets and inhibits two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, this compound traps the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.[4]

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing (AST), such as those outlined by CLSI and EUCAST, should be followed.[6][7] The two primary quantitative methods are broth dilution and agar dilution, which determine the Minimum Inhibitory Concentration (MIC). The disk diffusion method is a qualitative alternative.

Broth Microdilution Method

This method is used to determine the MIC of this compound in a liquid growth medium.

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL or as required.

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.015 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from 4-5 fresh colonies in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

-

Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

Agar Dilution Method

This method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[6]

Materials:

-

This compound analytical powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Plate Preparation: Prepare a series of MHA plates containing twofold serial dilutions of this compound. The final pH of the medium should be between 7.2 and 7.4.[7]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Apply a standardized inoculum of approximately 10⁴ CFU per spot onto the surface of the agar plates.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.[9]

Disk Diffusion Method

This is a qualitative method to assess the susceptibility of a bacterial isolate to this compound.

Materials:

-

Paper disks impregnated with a standardized amount of this compound

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

-

Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the suspension, remove excess fluid, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[10]

-

Disk Application: Aseptically apply the this compound-impregnated disk to the surface of the agar.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.

-

Reading Results: Measure the diameter of the zone of growth inhibition around the disk in millimeters.[8] The interpretation of the zone size requires established breakpoints.

Caption: General workflow for antimicrobial susceptibility testing.

Data Presentation and Interpretation

As official breakpoints for this compound are not yet available, results should be presented as MIC values (in µg/mL) or zone diameters (in mm). For research and development purposes, comparative data with other fluoroquinolones can provide valuable context.

Quality Control

Quality control (QC) should be performed each time a susceptibility test is conducted to ensure the accuracy and reproducibility of the results. Standard QC strains, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853, should be tested. Acceptable QC ranges for this compound need to be established through in-house validation studies.

In Vitro Activity of this compound

The following table summarizes the reported in vitro activity of this compound against various clinical isolates. This data is for informational purposes and should be supplemented with in-house testing.

| Bacterial Species | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Moxifloxacin MIC₅₀ (µg/mL) | Moxifloxacin MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | Not Specified | - | 0.25 | - | - |

| Haemophilus influenzae | Not Specified | - | 0.03 | - | - |

| Gram-positive isolates (general) | Not Specified | Same or 2-fold lower than Moxifloxacin | Same or 2-fold lower than Moxifloxacin | - | - |

| Gram-negative isolates (general) | Not Specified | Same or 2-fold higher than Moxifloxacin | Same or 2-fold higher than Moxifloxacin | - | - |

Data compiled from preclinical studies.[1][5]

Establishing Tentative Breakpoints

In the absence of CLSI or EUCAST breakpoints, researchers can establish tentative in-house breakpoints by correlating MIC distributions with pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes, where available. This is a complex process that typically involves:

-

MIC Distribution Analysis: Testing a large number of clinical isolates to determine the MIC distribution for different bacterial species.

-

PK/PD Modeling: Using preclinical PK/PD data to determine the exposure levels required for efficacy.

-

Correlation with Clinical Data: If available, correlating MIC values with treatment outcomes from clinical trials.

Conclusion

This compound is a promising new fluoroquinolone with potent antibacterial activity. The protocols outlined in this document provide a framework for determining the in vitro susceptibility of bacterial strains to this novel agent. While awaiting the establishment of official clinical breakpoints, rigorous adherence to standardized testing methodologies and robust in-house quality control are essential for generating reliable and reproducible data to support further research and development.

References

- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Randomized Study of the Single-Dose Safety, Pharmacokinetics, and Food Effect of this compound and Its Effect on Thorough QT/QTc Interval in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. woah.org [woah.org]

- 7. apec.org [apec.org]

- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. microrao.com [microrao.com]

- 10. gtfcc.org [gtfcc.org]

Application Notes and Protocols: Preparation of Chinfloxacin Stock Solutions for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinfloxacin is a novel synthetic fluoroquinolone antibiotic with a structure similar to moxifloxacin. It has demonstrated potent in vitro bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Accurate and reproducible in vitro assays, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determinations, are fundamental to the preclinical evaluation of new antimicrobial agents. The proper preparation of stock solutions is a critical first step to ensure the reliability of these experimental results.

These application notes provide a detailed protocol for the preparation of this compound stock solutions intended for use in various in vitro assays. Due to the limited availability of direct solubility data for this compound, the recommendations provided are based on the known properties of structurally similar fluoroquinolones, particularly moxifloxacin, and general best practices for handling antibiotic solutions.

Quantitative Data Summary

For consistency and accuracy in experimental procedures, key quantitative data for this compound and the recommended solvent are summarized in the table below.

| Parameter | Value | Reference / Note |

| This compound | ||

| Molecular Weight | 437.4 g/mol | [3] |

| Recommended Solvent | ||

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Based on solubility of similar fluoroquinolones.[3][4][5][6] |

| Stock Solution | ||

| Recommended Concentration | 10 mg/mL (22.86 mM) | A standard starting concentration for many antibiotics. |

| Storage Temperature | -20°C | [1] |

| Working Solution | ||

| Recommended Diluent | Appropriate sterile broth or buffer (e.g., Mueller-Hinton Broth, PBS) | Dependent on the specific in vitro assay. |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile serological pipettes and pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), label sterile microcentrifuge tubes with the compound name ("this compound"), concentration (10 mg/mL), solvent (DMSO), and date of preparation.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of this compound.

-

Dissolving this compound:

-

Carefully transfer the weighed this compound powder into a labeled sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

-

Securely cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in freshly labeled sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C in a light-protected container.

-

Note on Sterilization: As DMSO is an organic solvent that is filter-incompatible and inherently hostile to microbial growth, filter sterilization of the stock solution is generally not required.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock and working solutions for in vitro assays.

Caption: Workflow for this compound stock and working solution preparation.

Signaling Pathway (Placeholder for future applications)

While the primary focus of this document is on the preparation of stock solutions for antimicrobial assays, future research may elucidate the specific signaling pathways affected by this compound. Fluoroquinolones, in general, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. A generalized pathway is depicted below.

Caption: Generalized mechanism of action for fluoroquinolones.

Conclusion

The protocol described provides a reliable method for preparing this compound stock solutions for in vitro susceptibility testing. Adherence to these guidelines will help ensure the consistency and accuracy of experimental data. Researchers should always exercise appropriate laboratory safety precautions when handling chemical compounds and solvents. Given the limited public data on this compound's specific solubility, it is recommended to perform small-scale solubility tests if alternative solvents or higher concentrations are required.

References

- 1. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]

- 2. static.igem.org [static.igem.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Chinfloxacin in a Mouse Systemic Infection Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Chinfloxacin, a novel fluoroquinolone antibiotic, in a mouse model of systemic infection. The protocols outlined below are based on established methodologies and published data to ensure reproducibility and accuracy in preclinical assessments of this antimicrobial agent.

Introduction to this compound

This compound is a fourth-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][2][3][4][5] This targeted action leads to bacterial cell death.[][2] Preclinical studies have demonstrated its potent in vivo efficacy in murine models of systemic and local infections, warranting further investigation for clinical applications.

Data Summary

In Vivo Efficacy of this compound in a Mouse Peritonitis Model

The following table summarizes the 50% effective dose (ED₅₀) of this compound against various bacterial strains in a systemic infection model. This data is crucial for dose selection in preclinical efficacy studies.

| Bacterial Species | Strain Type | ED₅₀ (mg/kg) |

| Staphylococcus aureus | MSSA | 2.28 - 4.15 |

| Staphylococcus aureus | MRSA | 14.75 |

| Streptococcus pneumoniae | PISP | 6.20 |

| Streptococcus pneumoniae | PRSP | 3.51 - 5.03 |

| Enterococcus faecalis | VSE | 25.02 |

| Enterococcus faecalis | VRE | 5.18 - 15.39 |

| Escherichia coli | - | 1.25 - 1.90 |

| Klebsiella pneumoniae | - | 2.92 - 8.28 |

Data sourced from He et al. MSSA: Methicillin-susceptible S. aureus; MRSA: Methicillin-resistant S. aureus; PISP: Penicillin-intermediate S. pneumoniae; PRSP: Penicillin-resistant S. pneumoniae; VSE: Vancomycin-susceptible E. faecalis; VRE: Vancomycin-resistant E. faecalis.

Comparative Efficacy

Studies have shown that the therapeutic efficacy of this compound is generally similar to that of moxifloxacin and significantly higher than levofloxacin against Gram-positive bacterial infections.[2] Conversely, its efficacy against E. coli and K. pneumoniae infections was found to be less than that of levofloxacin.[2]

Pharmacokinetics

Experimental Protocols

Mouse Systemic Infection Model (Peritonitis)

This protocol describes the induction of a systemic infection in mice via intraperitoneal injection of a bacterial suspension.

Materials:

-

Specific pathogen-free ICR or BALB/c mice (6-8 weeks old)

-

Bacterial strain of interest

-

Tryptic Soy Broth (TSB) or appropriate growth medium

-

Hog gastric mucin (Sigma-Aldrich)

-

Sterile 0.9% saline

-

This compound hydrochloride

-

Vehicle for this compound (e.g., sterile water or 0.5% carboxymethylcellulose)

-

Syringes and needles (26-27 gauge)

-

Centrifuge

-

Spectrophotometer

Protocol:

-

Bacterial Inoculum Preparation:

-

Culture the desired bacterial strain overnight in TSB at 37°C.

-

Harvest the bacteria by centrifugation and wash twice with sterile saline.

-

Resuspend the bacterial pellet in sterile saline and adjust the optical density at 600 nm to achieve the desired bacterial concentration (e.g., 1 x 10⁸ CFU/mL).

-

Prepare a 6% (w/v) solution of hog gastric mucin in sterile saline.

-

Immediately before injection, mix the bacterial suspension with an equal volume of the 6% mucin solution to obtain a final mucin concentration of 3%.[8][9][10]

-

-

Infection Procedure:

-

Aseptically inject each mouse intraperitoneally with 0.5 mL of the bacterial-mucin suspension. This volume will deliver a predetermined lethal or sub-lethal dose of bacteria.

-

-

This compound Administration:

-

Prepare a stock solution of this compound hydrochloride in the chosen vehicle.

-